Methylisopropoxyphosphorylthiocholine iodide
Description
No data is available in the provided evidence to describe this compound. Its name suggests a complex organophosphorus structure with:
- A methylisopropoxyphosphoryl group (indicating a methyl and isopropyl ether attached to a phosphoryl center).
- A thiocholine moiety (a sulfur-containing analog of choline).
- An iodide counterion.
Such compounds are typically studied for their reactivity, biological activity (e.g., cholinesterase interactions), or applications in organic synthesis. However, without access to literature or experimental data, a detailed introduction cannot be provided.
Properties
CAS No. |
1866-98-4 |
|---|---|
Molecular Formula |
C9H23INO2PS |
Molecular Weight |
367.23 g/mol |
IUPAC Name |
trimethyl-[2-[methyl(propan-2-yloxy)phosphoryl]sulfanylethyl]azanium;iodide |
InChI |
InChI=1S/C9H23NO2PS.HI/c1-9(2)12-13(6,11)14-8-7-10(3,4)5;/h9H,7-8H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
SWRKBUGJWNPDJT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OP(=O)(C)SCC[N+](C)(C)C.[I-] |
Related CAS |
56217-69-7 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylisopropoxyphosphorylthiocholine iodide typically involves the reaction of isopropyl alcohol with phosphorus trichloride to form isopropyl phosphorodichloridate. This intermediate is then reacted with methylthiocholine to produce the desired compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are carried out at low temperatures to prevent decomposition of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methylisopropoxyphosphorylthiocholine iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorylthiocholine group to a phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like water or methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methylisopropoxyphosphorylthiocholine iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorylthiocholine derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of diseases involving cholinergic systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mechanism of Action
The mechanism of action of methylisopropoxyphosphorylthiocholine iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft. This results in enhanced cholinergic signaling, which can have various physiological effects.
Comparison with Similar Compounds
Key Differences :
- Substituents : Dichloro Methyl Phosphite has reactive chlorides, while this compound includes a thiocholine group (sulfur-linked choline) and iodide, which may confer ionic or redox-active properties.
- Stability : The isopropoxy group in the target compound likely reduces hydrolysis rates compared to the labile chlorides in Dichloro Methyl Phosphite.
- Biological Relevance : Thiocholine derivatives are often associated with acetylcholinesterase activity, whereas Dichloro Methyl Phosphite is primarily a synthetic reagent.
Research Findings and Data Gaps
Literature Review: Prioritize databases like SciFinder or Reaxys for structural analogs (e.g., organophosphorus cholinesterase inhibitors or thiocholine derivatives).
Synthetic Pathways : Compare phosphorylation strategies (e.g., using isopropoxyphosphoryl chloride vs. methyl phosphite intermediates).
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